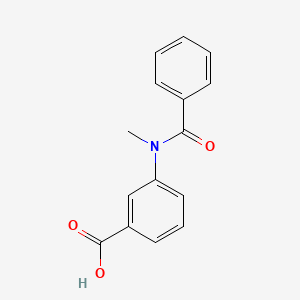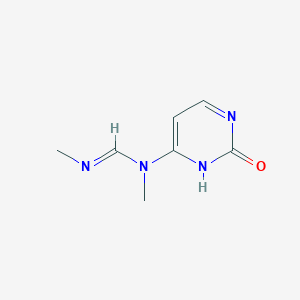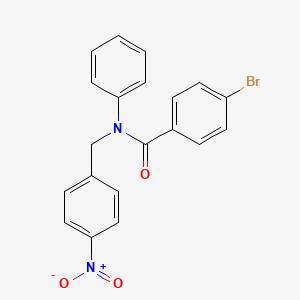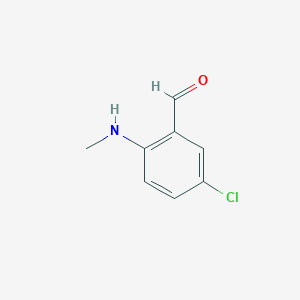
5-Methoxy-2-(oxetan-3-yloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(oxetan-3-yloxy)benzaldehyde: is an organic compound that features both a methoxy group and an oxetane ring attached to a benzaldehyde core. The presence of the oxetane ring is particularly noteworthy due to its unique chemical properties and reactivity. This compound is of interest in various fields of research, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(oxetan-3-yloxy)benzaldehyde typically involves the formation of the oxetane ring followed by its attachment to the benzaldehyde core. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound to form the oxetane ring . The methoxy group can be introduced via standard methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Methoxy-2-(oxetan-3-yloxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Methoxy-2-(oxetan-3-yloxy)benzoic acid.
Reduction: 5-Methoxy-2-(oxetan-3-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Methoxy-2-(oxetan-3-yloxy)benzaldehyde is used as a building block in organic synthesis, particularly in the synthesis of complex molecules that require the unique reactivity of the oxetane ring .
Biology: In biological research, this compound can be used to study the effects of oxetane-containing molecules on biological systems. The oxetane ring is known to influence the physicochemical properties of molecules, which can affect their biological activity .
Medicine: The compound is of interest in medicinal chemistry for the development of new pharmaceuticals. The oxetane ring can be used to modulate the pharmacokinetic properties of drug candidates, potentially improving their efficacy and safety profiles .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials that require the unique properties of the oxetane ring .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(oxetan-3-yloxy)benzaldehyde is largely dependent on the specific application and the molecular targets involvedThe methoxy group can also influence the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Comparison: 5-Methoxy-2-(oxetan-3-yloxy)benzaldehyde is unique due to the presence of the oxetane ring, which imparts distinct chemical and biological properties. Compared to other methoxy-substituted benzaldehydes, the oxetane ring can enhance the compound’s stability and reactivity, making it a valuable building block in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-methoxy-2-(oxetan-3-yloxy)benzaldehyde |
InChI |
InChI=1S/C11H12O4/c1-13-9-2-3-11(8(4-9)5-12)15-10-6-14-7-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
BGWKCPHSYGRXQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2COC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


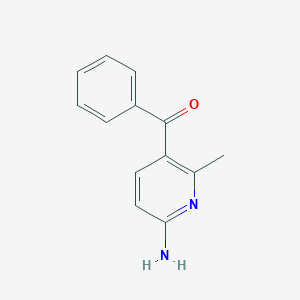
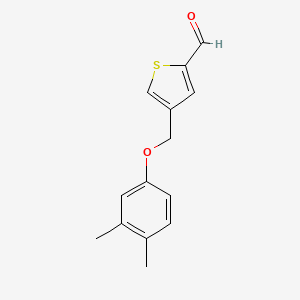
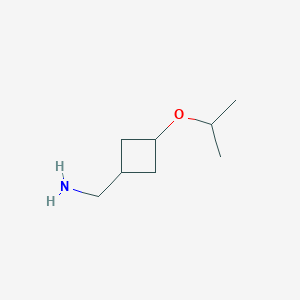
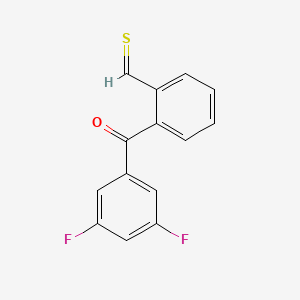
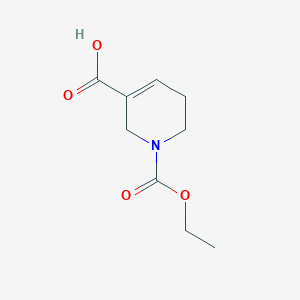
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine](/img/structure/B12996318.png)
![1-(2,4-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12996322.png)
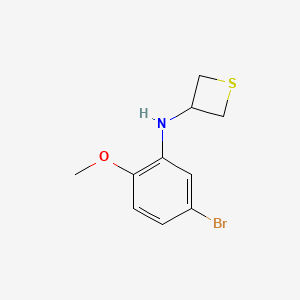
![3-((3-(Dimethylamino)propyl)amino)-7-fluoro-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12996331.png)
